3-Methylthienyl-carbonyl-JNJ-7706621

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H14N6O3S2 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

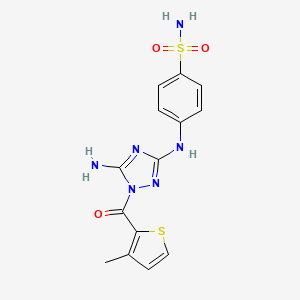

4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide |

InChI |

InChI=1S/C14H14N6O3S2/c1-8-6-7-24-11(8)12(21)20-13(15)18-14(19-20)17-9-2-4-10(5-3-9)25(16,22)23/h2-7H,1H3,(H2,16,22,23)(H3,15,17,18,19) |

InChI Key |

KQWTXAWKBUUOMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

JNJ-7706621: A Dual Inhibitor of Cyclin-Dependent and Aurora Kinases—A Technical Overview

For Immediate Release

RARITAN, NJ – JNJ-7706621 is a potent, small-molecule inhibitor targeting key regulators of the cell cycle, exhibiting a dual mechanism of action against both cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3] This novel compound has demonstrated significant anti-proliferative activity across a broad range of human cancer cell lines and efficacy in in vivo tumor models.[1][4] This technical guide provides an in-depth analysis of the mechanism of action, experimental data, and key methodologies related to the preclinical evaluation of JNJ-7706621.

Core Mechanism of Action: Dual Kinase Inhibition

JNJ-7706621 functions as a pan-CDK inhibitor with high potency against CDK1 and CDK2.[4][5] It also potently inhibits Aurora kinases A and B.[5][6] The inhibition of these two distinct families of serine/threonine kinases disrupts the cell cycle at multiple critical checkpoints, leading to cell cycle arrest, apoptosis, and endoreduplication.[1]

The competitive mechanism of CDK1 inhibition has been confirmed, with the IC50 value of JNJ-7706621 increasing with higher concentrations of ATP.[7] The compound's inhibitory action on CDKs and Aurora kinases is central to its anti-cancer effects.

Signaling Pathway and Cellular Consequences

The dual inhibition of CDKs and Aurora kinases by JNJ-7706621 triggers a cascade of cellular events that ultimately compromise the viability of cancer cells.

Quantitative Analysis of Kinase Inhibition and Anti-proliferative Activity

JNJ-7706621 demonstrates potent inhibition of several key cell cycle kinases and robust anti-proliferative effects in a variety of cancer cell lines.

| Target Kinase | IC50 (nM) |

| CDK1/cyclin B | 9[5][6] |

| CDK2/cyclin A | 4[2][3] |

| CDK2/cyclin E | 3[2][6] |

| CDK3/cyclin E | 58[2][3] |

| CDK4/cyclin D1 | 253[2][3] |

| CDK6/cyclin D1 | 175[2][3] |

| Aurora A | 11[5][6] |

| Aurora B | 15[2][6] |

| VEGF-R2 | 154-254[5] |

| FGF-R2 | 154-254[5] |

| GSK3β | 154-254[5] |

| Cell Line | Cancer Type | IC50 (nM) for Cell Growth Inhibition |

| HeLa | Cervical Cancer | 284[6] |

| HCT116 | Colon Carcinoma | 254[6] |

| A375 | Malignant Melanoma | 447[6] |

| SK-OV-3 | Ovarian Adenocarcinoma | 112-514[5] |

| PC3 | Prostate Adenocarcinoma | 112-514[5] |

| DU145 | Prostate Carcinoma | 112-514[5] |

| MDA-MB-231 | Breast Adenocarcinoma | 112-514[5] |

| MES-SA | Uterine Sarcoma | 254[4] |

| MES-SA/Dx5 | Uterine Sarcoma (P-glycoprotein overexpressing) | 254[4] |

In Vivo Efficacy

In a human tumor xenograft model using A375 melanoma cells, JNJ-7706621 administered via intermittent dosing schedules resulted in significant antitumor activity.[1] Doses of 100 and 125 mg/kg were shown to be efficacious.[6] A direct correlation was observed between the total cumulative dose and the antitumor effect, regardless of the specific dosing schedule.[1]

Detailed Experimental Protocols

CDK1 Kinase Activity Assay

This assay quantifies the inhibition of CDK1 activity by measuring the incorporation of 33P-γ-ATP into a biotinylated peptide substrate.

Materials:

-

Purified CDK1/cyclin B complex from baculovirus.

-

Biotinylated peptide substrate (containing the consensus phosphorylation site for histone H1).

-

33P-γ-ATP.

-

JNJ-7706621 at various concentrations.

-

Streptavidin-coated 96-well plates.

-

PBS with 100 mM EDTA.

-

Scintillation counter.

Procedure:

-

The CDK1/cyclin B complex, biotinylated peptide substrate, 33P-γ-ATP, and varying concentrations of JNJ-7706621 are combined in a reaction mixture.

-

The reaction is allowed to proceed, enabling the phosphorylation of the peptide substrate by CDK1.

-

The reaction is stopped by the addition of PBS containing 100 mM EDTA.

-

The reaction mixture is transferred to streptavidin-coated 96-well plates, where the biotinylated substrate binds to the streptavidin.

-

Unbound reagents are removed by washing.

-

The amount of 33P incorporated into the immobilized substrate is measured using a scintillation counter.

-

The percent inhibition of CDK1 activity by JNJ-7706621 is calculated, and linear regression analysis is used to determine the IC50 value.[5]

Cell Proliferation Assay

This assay measures the effect of JNJ-7706621 on the proliferation of cancer cells by quantifying the incorporation of 14C-labelled thymidine (B127349) into newly synthesized DNA.

Materials:

-

Human cancer cell lines.

-

96-well CytoStar tissue culture treated scintillating microplates.

-

Complete cell culture medium.

-

JNJ-7706621 at various concentrations.

-

14C-labelled thymidine.

-

Scintillation counter.

Procedure:

-

Cells are trypsinized, counted, and seeded at a density of 3-8 × 103 cells per well in a 96-well CytoStar microplate.[5]

-

The cells are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[5]

-

JNJ-7706621 is added to the wells at various concentrations.

-

14C-labelled thymidine is added to each well.

-

The cells are incubated for an additional 24 hours.[5]

-

The incorporation of 14C-labelled thymidine into the DNA of the cells is measured using a scintillation counter.

-

The IC50 value for cell growth inhibition is determined from the dose-response curve.

Conclusion

JNJ-7706621 is a potent dual inhibitor of cyclin-dependent and Aurora kinases, demonstrating a clear mechanism of action that disrupts the cell cycle at multiple points. Its ability to induce cell cycle arrest and apoptosis in a wide range of cancer cell lines, coupled with its in vivo efficacy, underscores its potential as a therapeutic agent. The detailed experimental protocols provided herein offer a basis for further investigation and development of this and similar compounds.

References

- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. apexbt.com [apexbt.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

JNJ-7706621: A Technical Guide to a Dual Aurora and Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-7706621 is a potent, small molecule inhibitor targeting both Aurora kinases and cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.[1][2][3] This dual-inhibitory mechanism allows JNJ-7706621 to exert a powerful anti-proliferative effect on a broad range of cancer cell lines by inducing cell cycle arrest, endoreduplication, and apoptosis.[4] Preclinical studies have demonstrated its efficacy in vitro and in vivo, highlighting its potential as a therapeutic agent in oncology. This technical guide provides an in-depth overview of JNJ-7706621, consolidating key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further research and development.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. Its dysregulation is a hallmark of cancer, making the proteins that control it attractive targets for therapeutic intervention. Cyclin-dependent kinases (CDKs) and Aurora kinases are two families of serine/threonine kinases that play crucial, distinct roles in orchestrating the cell cycle. CDKs, in association with their cyclin partners, drive the transitions between different phases of the cell cycle. Aurora kinases are essential for proper mitotic progression, including centrosome maturation, spindle formation, and cytokinesis.

JNJ-7706621 was developed as a dual inhibitor to simultaneously target these critical cell cycle regulators. Its ability to inhibit both CDKs and Aurora kinases leads to a multi-faceted attack on proliferating cancer cells, resulting in a robust anti-tumor response.[4]

Mechanism of Action

JNJ-7706621 exerts its anti-cancer effects by competitively inhibiting the ATP-binding sites of both Aurora kinases and various CDK-cyclin complexes.[5] This dual inhibition disrupts multiple phases of the cell cycle.

-

CDK Inhibition: By targeting CDK1 and CDK2, JNJ-7706621 can induce a delay in the G1 phase and a subsequent arrest at the G2/M transition.[4] Inhibition of CDK1/Cyclin B, a key driver of mitosis, prevents cells from entering and progressing through mitosis.

-

Aurora Kinase Inhibition: Inhibition of Aurora A and Aurora B disrupts mitotic processes. This can lead to defects in chromosome alignment and segregation, ultimately resulting in endoreduplication (DNA re-replication without cell division) and apoptosis.[4] A key downstream marker of Aurora B inhibition is the reduction of histone H3 phosphorylation at Serine 10.

The combined effect of CDK and Aurora kinase inhibition results in a potent anti-proliferative and cytotoxic response in cancer cells.

References

Unveiling JNJ-7706621: A Dual Inhibitor of Cyclin-Dependent and Aurora Kinases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-7706621 has emerged as a potent small molecule inhibitor targeting key regulators of the cell cycle, specifically cyclin-dependent kinases (CDKs) and Aurora kinases. This dual-inhibitory action disrupts cell cycle progression and mitosis, leading to apoptosis in cancer cells. This document provides a comprehensive overview of the discovery, biological activity, and relevant experimental protocols for JNJ-7706621, intended to serve as a technical guide for professionals in the field of drug discovery and development. It is important to note that the initially queried "3-Methylthienyl-carbonyl-JNJ-7706621" appears to be a misnomer, as the established chemical entity is 4-[5-amino-1-(2,6-difluoro-benzoyl)-1H-[1][2][3]triazol-3-ylamino]-benzenesulfonamide.

Discovery and Rationale

JNJ-7706621 was identified as a novel cell cycle inhibitor by Johnson & Johnson. The rationale behind its development lies in the therapeutic potential of targeting aberrant cell cycle regulation, a hallmark of many cancers. By simultaneously inhibiting both CDKs and Aurora kinases, JNJ-7706621 offers a multi-pronged approach to halt the proliferation of tumor cells. The compound has demonstrated potent, selective inhibition of tumor cell growth in vitro and significant antitumor activity in vivo.[3]

Biological Activity and Mechanism of Action

JNJ-7706621 is a pan-CDK inhibitor with high potency against CDK1 and CDK2. It also potently inhibits Aurora A and Aurora B kinases.[1][2] This dual inhibition leads to a cascade of cellular events:

-

Cell Cycle Arrest: Treatment with JNJ-7706621 leads to a delay in the G1 phase and a subsequent arrest in the G2-M phase of the cell cycle.[3]

-

Inhibition of Histone H3 Phosphorylation: As a result of Aurora kinase inhibition, a key mitotic event, the phosphorylation of histone H3, is inhibited.[3]

-

Endoreduplication: Inhibition of Aurora kinases can also lead to endoreduplication, a process where cells replicate their DNA without undergoing mitosis, resulting in polyploidy.[3]

-

Apoptosis: Ultimately, the disruption of the cell cycle and mitosis induces programmed cell death (apoptosis) in cancer cells.[3][4]

The anti-proliferative effects of JNJ-7706621 have been observed across a panel of human cancer cell lines, independent of their p53 or retinoblastoma status.[1][3]

Signaling Pathway of JNJ-7706621 Action

Caption: JNJ-7706621 inhibits CDK and Aurora kinases, leading to cell cycle arrest and apoptosis.

Quantitative Data

The inhibitory activity of JNJ-7706621 has been quantified against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621

| Kinase Target | IC50 (nM) |

| CDK1/Cyclin B | 9[1][2] |

| CDK2/Cyclin A | 4[1] |

| CDK2/Cyclin E | 3[2] |

| Aurora A | 11[1][2] |

| Aurora B | 15[2] |

| VEGFR2 | 154-254[1] |

| FGFR2 | 154-254[1] |

| GSK3β | 154-254[1] |

Table 2: Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 112 - 284[1][2] |

| HCT-116 | Colon Carcinoma | 112 - 254[1][2] |

| A375 | Melanoma | 447[2] |

| SK-OV-3 | Ovarian Cancer | 112-514[1] |

| PC3 | Prostate Cancer | 112-514[1] |

| DU145 | Prostate Cancer | 112-514[1] |

| MDA-MB-231 | Breast Cancer | 112-514[1] |

| MES-SA | Uterine Sarcoma | 112-514[1] |

| MES-SA/Dx5 | Uterine Sarcoma (P-glycoprotein overexpressing) | 112-514[1] |

Synthesis

Hypothetical Synthesis Workflow

Caption: A potential synthetic route to JNJ-7706621.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of JNJ-7706621 have been reported.

In Vitro Kinase Assay (CDK1)

-

Enzyme and Substrate Preparation: Recombinant human CDK1/Cyclin B complex is purified. A biotinylated peptide substrate containing the histone H1 phosphorylation site is used.

-

Reaction Mixture: The assay is conducted in a 96-well plate in a buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

-

Inhibition Assay: JNJ-7706621 at various concentrations is pre-incubated with the CDK1/Cyclin B enzyme.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP (e.g., 10 µM) and the peptide substrate.

-

Incubation: The reaction is incubated for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a method that captures the biotinylated peptide and detects the incorporated phosphate (B84403) (e.g., via a specific antibody or radioactive ATP).

-

IC50 Determination: The concentration of JNJ-7706621 that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of JNJ-7706621 (typically in DMSO, with a final DMSO concentration kept constant across all wells) for a specified duration (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is assessed using a variety of methods, such as:

-

MTS/MTT Assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.

-

Crystal Violet Staining: Stains the DNA of adherent cells.

-

-

Data Analysis: The absorbance or luminescence is read using a plate reader. The results are expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated.

Experimental Workflow Diagram

Caption: A typical workflow for the evaluation of JNJ-7706621.

Conclusion

JNJ-7706621 is a potent dual inhibitor of CDKs and Aurora kinases with significant anti-proliferative activity against a broad range of cancer cell lines. Its mechanism of action, involving cell cycle arrest and induction of apoptosis, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. This guide provides a foundational understanding of its biological activity and the experimental approaches used for its characterization. Further investigation into its synthesis and in vivo efficacy will be crucial for its potential clinical translation.

References

- 1. US11224573B2 - Therapeutic constructs for co-delivery of mitotic kinase inhibitor and immune checkpoint inhibitor - Google Patents [patents.google.com]

- 2. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-7706621: A Technical Guide to its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-7706621 is a potent, cell-permeable small molecule inhibitor with a dual mechanism of action, primarily targeting cyclin-dependent kinases (CDKs) and Aurora kinases. This dual inhibition disrupts critical cell cycle checkpoints, leading to cell cycle arrest, endoreduplication, and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the target profile and kinase selectivity of JNJ-7706621, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Target Profile

JNJ-7706621 is characterized as a pan-CDK inhibitor with its highest potency directed at CDK1 and CDK2.[1] It also demonstrates potent inhibition of Aurora kinases A and B.[1][2] This dual inhibitory activity makes it a powerful tool for investigating cell cycle regulation and a potential therapeutic agent for various cancers.

Primary Targets: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases

The primary molecular targets of JNJ-7706621 are key enzymes that regulate cell cycle progression.

-

Cyclin-Dependent Kinases (CDKs): These kinases are essential for the progression through the different phases of the cell cycle. JNJ-7706621's inhibition of CDKs, particularly CDK1/Cyclin B and CDK2/Cyclin E/A, leads to delays in G1 phase exit and a subsequent arrest in the G2/M phase.[1][3]

-

Aurora Kinases: These serine/threonine kinases are critical for mitotic events, including centrosome maturation, spindle formation, and cytokinesis. Inhibition of Aurora A and B by JNJ-7706621 contributes to defects in mitosis, such as endoreduplication (the replication of the genome without subsequent cell division) and inhibition of histone H3 phosphorylation, a key marker of mitosis.[3]

Cellular Effects

The concurrent inhibition of CDKs and Aurora kinases by JNJ-7706621 results in a cascade of cellular events that ultimately suppress tumor cell proliferation.

-

Cell Cycle Arrest: Treatment of cancer cells with JNJ-7706621 leads to a delay in progression through the G1 phase and a robust arrest at the G2/M checkpoint.[3]

-

Induction of Apoptosis: The disruption of normal cell cycle progression triggers programmed cell death, or apoptosis, in cancer cells.[3]

-

Inhibition of Colony Formation: JNJ-7706621 effectively reduces the ability of cancer cells to form colonies, indicating a loss of their clonogenic potential.[3]

-

Endoreduplication: Inhibition of Aurora kinases can lead to a failure of cytokinesis, resulting in cells with multiple copies of their genome.[3]

-

Inhibition of Histone H3 Phosphorylation: JNJ-7706621 treatment leads to a reduction in the phosphorylation of histone H3 at serine 10, a modification crucial for chromosome condensation and segregation during mitosis.[3]

Kinase Selectivity Profile

The following tables summarize the in vitro inhibitory activity of JNJ-7706621 against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: Inhibitory Activity against Primary Targets

| Kinase Target | IC50 (nM) |

| CDK1/Cyclin B | 9 |

| CDK2/Cyclin A | Not specified |

| CDK2/Cyclin E | 4 |

| Aurora A | 11 |

| Aurora B | 15 |

Data sourced from multiple references.[1][2]

Table 2: Inhibitory Activity against a Broader Kinase Panel

| Kinase Target | IC50 (nM) |

| VEGF-R2 | 154 |

| FGF-R2 | 226 |

| GSK3β | 254 |

| Plk1 | No activity |

| Wee1 | No activity |

Data sourced from multiple references.[1][2]

Signaling Pathways and Mechanisms of Action

The dual inhibition of CDKs and Aurora kinases by JNJ-7706621 disrupts the cell cycle at multiple points. The following diagram illustrates the key signaling pathways affected by this inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of JNJ-7706621.

In Vitro Kinase Assay (CDK1 and Aurora Kinases)

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of JNJ-7706621 against CDK1 and Aurora kinases.

Workflow Diagram:

Materials:

-

Purified CDK1/Cyclin B or Aurora A/B kinase

-

Biotinylated peptide substrate (e.g., histone H1-derived for CDK1, kemptide (B1673388) for Aurora kinases)

-

ATP solution

-

[33P]-γ-ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

JNJ-7706621 stock solution

-

Streptavidin-coated 96-well plates

-

PBS with EDTA

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of JNJ-7706621 in the assay buffer.

-

In a streptavidin-coated 96-well plate, add the kinase, biotinylated peptide substrate, and the appropriate dilution of JNJ-7706621.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [33P]-γ-ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Terminate the reaction by adding PBS containing 100 mM EDTA.

-

Wash the wells multiple times with PBS to remove unincorporated [33P]-γ-ATP.

-

Quantify the amount of incorporated 33P in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of JNJ-7706621 relative to a vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay ([14C]-Thymidine Incorporation)

This assay measures the effect of JNJ-7706621 on the proliferation of cancer cell lines by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

Workflow Diagram:

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

JNJ-7706621 stock solution

-

[14C]-Thymidine

-

96-well tissue culture plates

-

PBS

-

Scintillation counter

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

-

Treat the cells with serial dilutions of JNJ-7706621 and incubate for 24 hours.

-

Add [14C]-Thymidine to each well and incubate for an additional 24 hours.

-

Aspirate the medium and wash the cells with PBS to remove unincorporated [14C]-Thymidine.

-

Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of proliferation inhibition for each concentration of JNJ-7706621 relative to a vehicle control.

-

Determine the IC50 value for cell proliferation.

Analysis of Histone H3 Phosphorylation by Western Blot

This protocol details the detection of changes in the phosphorylation of histone H3 at serine 10 in cells treated with JNJ-7706621.

Workflow Diagram:

Materials:

-

Cancer cell line

-

JNJ-7706621

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of JNJ-7706621 for a specified time.

-

Harvest and lyse the cells.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

Quantify the band intensities to determine the relative levels of phospho-Histone H3.

Conclusion

JNJ-7706621 is a potent dual inhibitor of CDKs and Aurora kinases, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cells. Its well-defined mechanism of action, involving the disruption of key cell cycle checkpoints, makes it an invaluable tool for cancer research and a promising candidate for further therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

The Cellular Effects of JNJ-7706621 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-7706621 is a potent small molecule inhibitor that demonstrates significant anti-proliferative activity across a range of human cancer cell lines.[1][2] Its mechanism of action is centered on the dual inhibition of two critical families of cell cycle-regulating kinases: the Cyclin-Dependent Kinases (CDKs) and the Aurora kinases.[1][2] This dual activity leads to a complex and profound impact on cell cycle progression, ultimately inducing cell cycle arrest, endoreduplication, and apoptosis.[1][3] This document provides a detailed overview of the cellular effects of JNJ-7706621, presenting quantitative data, experimental methodologies, and visual representations of its molecular interactions and the workflows used to elucidate them.

Mechanism of Action: Dual Kinase Inhibition

JNJ-7706621 functions primarily by targeting key enzymes that govern the cell's progression through the various phases of its life cycle. It is a potent inhibitor of both CDKs, which control the G1/S and G2/M checkpoints, and Aurora kinases, which are essential for proper mitotic spindle formation and chromosome segregation.[1][4]

The compound shows high potency against CDK1 and CDK2, as well as Aurora A and Aurora B.[4] Notably, it does not exhibit significant activity against other important mitotic kinases such as Polo-like kinase 1 (Plk1) or Wee1, indicating a degree of selectivity.[4] This targeted inhibition disrupts the normal phosphorylation cascade that drives the cell cycle, leading to the distinct cellular phenotypes observed upon treatment.

Caption: JNJ-7706621 inhibits CDK and Aurora kinases, disrupting key cell cycle transitions.

Quantitative Data on Inhibitory Activity

The potency of JNJ-7706621 has been quantified through in vitro assays, revealing its inhibitory concentration (IC50) against various kinases and its anti-proliferative effects on a panel of cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621

| Kinase Target | IC50 (nM) |

| CDK1/cyclin B | 9[4][5] |

| CDK2/cyclin A | 4[6] |

| CDK2/cyclin E | 3[4][6] |

| CDK3/cyclin E | 58[6] |

| CDK4/cyclin D1 | 253[6] |

| CDK6/cyclin D1 | 175[6] |

| Aurora A | 11[4][5][6] |

| Aurora B | 15[4][6] |

| VEGF-R2 | 154-254[5] |

| FGF-R2 | 154-254[5] |

| GSK3β | 154-254[5] |

Table 2: Anti-Proliferative Activity of JNJ-7706621 in Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 284[4] |

| HCT116 | Colorectal Carcinoma | 254[4][7] |

| A375 | Melanoma | 447[4][7] |

| SK-OV-3 | Ovarian Cancer | 112-514[5] |

| PC3 | Prostate Cancer | 112-514[5] |

| DU145 | Prostate Cancer | 112-514[5] |

| MDA-MB-231 | Breast Cancer | 112-514[5] |

| Normal Cells | IC50 (µM) | |

| MRC-5 | Normal Lung Fibroblast | 3.67 - 5.42[5] |

| HASMC | Human Aortic Smooth Muscle | 3.67 - 5.42[5] |

| HUVEC | Human Umbilical Vein Endothelial | 3.67 - 5.42[5] |

Note: JNJ-7706621 is approximately 10-fold less effective at inhibiting the growth of normal human cells compared to tumor cells.[1][2]

Core Cellular Effects on Cell Cycle Progression

Treatment of cancer cells with JNJ-7706621 results in distinct and measurable alterations to the cell cycle.

-

G1 Delay and G2/M Arrest: Flow cytometric analysis consistently shows that JNJ-7706621 delays cell progression through the G1 phase and causes a primary arrest at the G2/M boundary.[1][2][3] This is a direct consequence of inhibiting CDK1/2, which are essential for navigating these checkpoints.

-

Inhibition of Retinoblastoma (Rb) Phosphorylation: By inhibiting CDKs, JNJ-7706621 prevents the hyperphosphorylation of the retinoblastoma protein (pRb).[2] This keeps pRb in its active, growth-suppressive state, bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry.

-

Inhibition of Histone H3 Phosphorylation: A hallmark of Aurora B kinase activity is the phosphorylation of Histone H3 at Serine 10 during mitosis. Treatment with JNJ-7706621 leads to a marked reduction in this phosphorylation, confirming the in-cell inhibition of Aurora B.[1][2]

-

Endoreduplication: Due to the inhibition of Aurora kinases, which are critical for cytokinesis, cells treated with JNJ-7706621 can bypass mitosis after DNA replication.[1][2] This leads to the formation of polyploid cells with a DNA content greater than 4N, a phenomenon known as endoreduplication.[1][2]

-

Apoptosis Induction: At sufficient concentrations, the profound disruption of the cell cycle caused by JNJ-7706621 leads to the activation of apoptotic pathways.[1][3] This cytotoxic effect is observed across various tumor cell lines, independent of their p53 or retinoblastoma status.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular effects of JNJ-7706621.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Culture and Synchronization: HeLa cells are cultured to ~70% confluency. For synchronization in G1, a mitotic shake-off procedure is performed.

-

Drug Treatment: Synchronized or asynchronously growing cells are treated with various concentrations of JNJ-7706621 (e.g., 0.5 µM to 3 µM) or a vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).[3]

-

Cell Harvesting: Cells are harvested by trypsinization, collected, and washed with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Cells are fixed by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing, followed by incubation at 4°C for at least 30 minutes.

-

Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Data Acquisition: The DNA content of the stained cells is analyzed using a flow cytometer. PI fluorescence is measured to quantify the amount of DNA in each cell.

-

Analysis: The resulting data is analyzed using cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases, as well as any polyploid populations.

Caption: Workflow for analyzing cell cycle distribution after JNJ-7706621 treatment.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of JNJ-7706621 on the enzymatic activity of target kinases.

-

Reagents: Purified, active kinase complexes (e.g., CDK1/cyclin B, Aurora A), a specific biotinylated peptide substrate, and radiolabeled ATP ([γ-33P]ATP) are required.[5]

-

Reaction Setup: The reaction is performed in a multi-well plate. Each well contains the kinase, its peptide substrate, and varying concentrations of JNJ-7706621 in a kinase buffer.

-

Initiation: The reaction is initiated by adding a solution containing MgCl2 and [γ-33P]ATP.

-

Incubation: The plate is incubated at room temperature for a set period (e.g., 60 minutes) to allow for phosphorylation of the substrate.

-

Termination and Capture: The reaction is stopped by adding EDTA. The phosphorylated biotinylated peptide is then captured on a streptavidin-coated plate.

-

Detection: Unincorporated [γ-33P]ATP is washed away, and the amount of incorporated radiolabel on the captured peptide is measured using a scintillation counter.

-

IC50 Calculation: The percentage of kinase activity inhibition is calculated for each drug concentration relative to a vehicle control. A dose-response curve is generated, and the IC50 value is determined using linear regression analysis.[5]

Western Blotting for Phosphoprotein Analysis

This technique is used to detect changes in the phosphorylation state of key cell cycle proteins.

-

Cell Lysis: Cells treated with JNJ-7706621 are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the phosphorylated form of the protein of interest (e.g., anti-phospho-CDK1 (Tyr15), anti-phospho-Histone H3 (Ser10), anti-phospho-Rb (Ser780)).[3]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.

-

Analysis: The band intensities are quantified. The membrane is often stripped and re-probed with an antibody for the total protein or a loading control (e.g., β-actin) to normalize the data.[3]

Conclusion

JNJ-7706621 is a dual inhibitor of CDK and Aurora kinases that potently disrupts cell cycle progression in cancer cells. Its ability to induce G2/M arrest, inhibit key phosphorylation events, and ultimately trigger apoptosis highlights its therapeutic potential. The compound's greater potency against cancer cells compared to normal cells suggests a favorable therapeutic window.[8] The experimental frameworks detailed herein provide a robust basis for the continued investigation of JNJ-7706621 and other cell cycle inhibitors in oncology research and drug development.

References

- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

JNJ-7706621: An In-Depth Technical Guide to its Apoptosis Induction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-7706621 is a potent small molecule inhibitor targeting both cyclin-dependent kinases (CDKs) and Aurora kinases, key regulators of cell cycle progression.[1] By disrupting the function of these kinases, JNJ-7706621 effectively halts the proliferation of cancer cells and induces programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the molecular pathways through which JNJ-7706621 elicits its apoptotic effects, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Dual Kinase Inhibition

JNJ-7706621 exerts its anti-cancer effects by simultaneously inhibiting two critical families of protein kinases involved in cell cycle control:

-

Cyclin-Dependent Kinases (CDKs): JNJ-7706621 shows potent inhibitory activity against CDK1 and CDK2.[2][3] These kinases are essential for the G1/S and G2/M transitions in the cell cycle. Inhibition of CDK1, a key component of the Maturation Promoting Factor (MPF), leads to cell cycle arrest, primarily at the G2/M phase.[1]

-

Aurora Kinases: The compound also potently inhibits Aurora kinases A and B.[2][3] These kinases are crucial for proper mitotic spindle formation, chromosome segregation, and cytokinesis. Inhibition of Aurora kinases leads to mitotic defects, endoreduplication, and ultimately, apoptosis.[1]

The dual inhibition of both CDKs and Aurora kinases results in a robust anti-proliferative and pro-apoptotic response in a wide range of cancer cell lines.[1][4]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of JNJ-7706621 against its primary kinase targets and its anti-proliferative effects on various cancer cell lines.

| Kinase Target | IC50 (nM) |

| CDK1 | 9 |

| CDK2 | 3 |

| Aurora A | 11 |

| Aurora B | 15 |

| VEGF-R2 | 154 |

| FGF-R2 | 254 |

| GSK3β | 254 |

Table 1: In vitro inhibitory activity of JNJ-7706621 against various kinases. Data compiled from multiple sources.[2][3]

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 284 |

| HCT116 | Colorectal Carcinoma | 254 |

| A-375 | Melanoma | 447 |

| SK-OV-3 | Ovarian Cancer | - |

| PC3 | Prostate Cancer | - |

| DU145 | Prostate Cancer | - |

| MDA-MB-231 | Breast Cancer | - |

Table 2: Anti-proliferative activity of JNJ-7706621 in various human cancer cell lines.[2][4]

Signaling Pathways of JNJ-7706621-Induced Apoptosis

The induction of apoptosis by JNJ-7706621 is a multi-faceted process initiated by the disruption of the cell cycle. The following diagrams illustrate the key signaling pathways involved.

The primary mechanism involves the induction of G2/M cell cycle arrest due to the inhibition of CDK1 and Aurora B. Prolonged arrest at this checkpoint is a potent trigger for the intrinsic apoptotic pathway.

Prolonged G2/M arrest is believed to trigger mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. This, in turn, initiates the caspase cascade, culminating in the activation of executioner caspases like caspase-3 and the cleavage of key cellular substrates such as PARP, ultimately leading to cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments to study JNJ-7706621-induced apoptosis.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of JNJ-7706621.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

JNJ-7706621 (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of JNJ-7706621 in complete culture medium.

-

Remove the medium from the wells and replace it with the medium containing different concentrations of JNJ-7706621. Include a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the quantification of apoptotic and necrotic cells.

Materials:

-

Cancer cells treated with JNJ-7706621

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentration of JNJ-7706621 for the indicated time. Include an untreated control.

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the cleavage of caspase-3 and PARP, key indicators of apoptosis.

Materials:

-

Cancer cells treated with JNJ-7706621

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-cleaved caspase-3, rabbit anti-PARP)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in RIPA buffer.

-

Quantify the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

JNJ-7706621 is a promising anti-cancer agent that induces apoptosis through the dual inhibition of CDKs and Aurora kinases. This leads to a G2/M cell cycle arrest and the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c and the activation of caspases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the detailed molecular mechanisms of JNJ-7706621-induced apoptosis and to evaluate its therapeutic potential.

References

- 1. Cleaved-PARP (Asp214) (E2T4K) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 2. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genetex.com [genetex.com]

- 4. selleckchem.com [selleckchem.com]

In Vitro Characterization of JNJ-7706621: A Dual Inhibitor of Cyclin-Dependent and Aurora Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of JNJ-7706621, a potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases. The information presented herein is intended to support further research and development efforts in the field of oncology.

Executive Summary

JNJ-7706621 is a small molecule inhibitor that demonstrates significant potency against key regulators of the cell cycle, namely CDKs and Aurora kinases. Its mechanism of action involves the direct inhibition of these kinases, leading to cell cycle arrest, apoptosis, and a reduction in colony formation in various cancer cell lines. Notably, JNJ-7706621 exhibits a selective antiproliferative effect on tumor cells while being considerably less potent against normal human cell lines. This document details the quantitative biochemical and cellular activity of JNJ-7706621, outlines the experimental protocols for its characterization, and provides visual representations of its mechanism and experimental workflows.

Quantitative In Vitro Activity

The in vitro potency of JNJ-7706621 has been evaluated through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of Kinases by JNJ-7706621

| Kinase Target | IC50 (nM) | Assay Conditions |

| CDK1/Cyclin B | 9 | Cell-free assay with 5 µM ATP.[1][2] |

| CDK2/Cyclin A | 4 | Cell-free assay.[3][4] |

| CDK2/Cyclin E | 3 | Cell-free assay.[2][4] |

| CDK3/Cyclin E | 58 | Cell-free assay.[4] |

| CDK4/Cyclin D1 | 253 | Cell-free assay.[4] |

| CDK6/Cyclin D1 | 175 | Cell-free assay.[4] |

| Aurora A | 11 | Cell-free assay with 10 µM ATP.[1][2] |

| Aurora B | 15 | Cell-free assay.[2][3] |

| VEGFR2 | 154-254 | Cell-free assay.[1] |

| FGFR2 | 154-254 | Cell-free assay.[1] |

| GSK3β | 154-254 | Cell-free assay.[1] |

IC50 values represent the concentration of JNJ-7706621 required to inhibit 50% of the kinase activity.

Table 2: Antiproliferative Activity of JNJ-7706621 in Human Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Type |

| HeLa | Cervical Cancer | 112 - 284 | Cell Proliferation Assay.[1][2] |

| HCT-116 | Colon Carcinoma | 112 - 254 | Cell Proliferation Assay.[1][2] |

| SK-OV-3 | Ovarian Cancer | 112 - 514 | Cell Proliferation Assay.[1] |

| PC3 | Prostate Cancer | 112 - 514 | Cell Proliferation Assay.[1] |

| DU145 | Prostate Cancer | 112 - 514 | Cell Proliferation Assay.[1] |

| A375 | Melanoma | 112 - 447 | Cell Proliferation Assay.[1][2] |

| MDA-MB-231 | Breast Cancer | 112 - 514 | Cell Proliferation Assay.[1] |

| MES-SA | Uterine Sarcoma | 112 - 514 | Cell Proliferation Assay.[1][5] |

| MES-SA/Dx5 | Uterine Sarcoma (P-glycoprotein overexpressing) | 112 - 514 | Cell Proliferation Assay.[1][5] |

IC50 values represent the concentration of JNJ-7706621 required to inhibit 50% of cell proliferation.

Table 3: Antiproliferative Activity of JNJ-7706621 in Normal Human Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Assay Type |

| MRC-5 | Fetal Lung Fibroblast | 3.67 - 5.42 | Cell Proliferation Assay.[1] |

| HASMC | Aortic Smooth Muscle | 3.67 - 5.42 | Cell Proliferation Assay.[1] |

| HUVEC | Umbilical Vein Endothelial | 3.67 - 5.42 | Cell Proliferation Assay.[1] |

| HMVEC | Dermal Microvascular Endothelial | 3.67 - 5.42 | Cell Proliferation Assay.[1] |

IC50 values represent the concentration of JNJ-7706621 required to inhibit 50% of cell proliferation.

Mechanism of Action and Cellular Effects

JNJ-7706621 exerts its anticancer effects by targeting key regulators of the cell cycle. By inhibiting CDK1 and CDK2, it interferes with the progression through the G1/S and G2/M checkpoints.[6] Inhibition of Aurora kinases A and B disrupts mitotic spindle formation and cytokinesis.[6] These combined actions lead to a cascade of cellular events:

-

Cell Cycle Arrest: Treatment with JNJ-7706621 leads to a delay in progression through the G1 phase and a robust arrest at the G2-M phase of the cell cycle.[6]

-

Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in cancer cells.[6]

-

Endoreduplication: Inhibition of Aurora kinases can lead to endoreduplication, a process of DNA replication without subsequent cell division, resulting in polyploid cells.[6]

-

Inhibition of Histone H3 Phosphorylation: As a downstream effect of Aurora kinase inhibition, JNJ-7706621 prevents the phosphorylation of histone H3.[6]

-

Reduced Colony Formation: The compound effectively reduces the ability of cancer cells to form colonies, indicating a long-term inhibitory effect on cell proliferation.[6]

Importantly, the antiproliferative activity of JNJ-7706621 appears to be independent of the p53 and retinoblastoma (Rb) status of the tumor cells and is not affected by the overexpression of P-glycoprotein, a common mechanism of multidrug resistance.[5][6]

Experimental Protocols

Kinase Inhibition Assays

Objective: To determine the in vitro inhibitory activity of JNJ-7706621 against specific kinases.

CDK1/Cyclin B Kinase Assay [1]

-

Enzyme and Substrate Preparation: A purified baculovirus-expressed CDK1/cyclin B complex is used as the enzyme source. A biotinylated peptide substrate containing the consensus phosphorylation site for histone H1 is utilized.

-

Reaction Mixture: The kinase reaction is performed in a 96-well streptavidin-coated scintillating microplate. The reaction buffer consists of 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 5 µM ATP.

-

Inhibitor Addition: JNJ-7706621 is serially diluted and added to the reaction wells.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme-substrate mix and incubated at room temperature for a defined period.

-

Termination and Detection: The reaction is stopped, and unincorporated [γ-³³P]ATP is washed away. The amount of ³³P incorporated into the biotinylated substrate, which is captured by the streptavidin-coated plate, is quantified using a scintillation counter.

-

Data Analysis: The percent inhibition is calculated relative to a DMSO control, and IC50 values are determined by non-linear regression analysis.

Aurora A Kinase Assay [1]

-

Enzyme and Substrate Preparation: Recombinant Aurora A kinase is used. A peptide substrate containing a dual repeat of the kemptide (B1673388) phosphorylation motif is employed.

-

Reaction Mixture: The assay is conducted in a suitable buffer containing 10 µM ATP.

-

Inhibitor Addition: JNJ-7706621 is added at various concentrations.

-

Reaction and Detection: The assay follows a similar principle to the CDK1 assay, measuring the incorporation of radiolabeled phosphate (B84403) into the peptide substrate.

-

Data Analysis: IC50 values are calculated based on the dose-response curve.

Cell Proliferation Assay

Objective: To assess the antiproliferative effect of JNJ-7706621 on cancer and normal cell lines.

[¹⁴C]-Thymidine Incorporation Assay [1]

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: JNJ-7706621 is serially diluted and added to the cells, which are then incubated for a period of 24 to 48 hours.

-

Radiolabeling: [¹⁴C]-labelled thymidine (B127349) is added to the culture medium, and the cells are incubated for an additional 24 hours to allow for its incorporation into newly synthesized DNA.

-

Harvesting and Detection: The cells are harvested, and the amount of incorporated [¹⁴C]-thymidine is measured using a scintillation counter.

-

Data Analysis: The percentage of proliferation inhibition is calculated by comparing the counts per minute (CPM) of treated cells to untreated control cells. IC50 values are then determined from the resulting dose-response curves.

Visualizations

Signaling Pathway Inhibition by JNJ-7706621

Caption: JNJ-7706621 inhibits key cell cycle kinases.

Experimental Workflow for Kinase Inhibition Assay

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-7706621: A Potent Dual Inhibitor of CDK1 and CDK2 for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-7706621 is a potent, small molecule inhibitor that demonstrates significant activity against both cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2), key regulators of the cell cycle.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making these kinases attractive targets for therapeutic intervention. JNJ-7706621 has been shown to be a pan-CDK inhibitor with the highest potency for CDK1 and CDK2.[2][3] This technical guide provides a comprehensive overview of the inhibitory profile of JNJ-7706621, detailed experimental protocols for its evaluation, and a summary of its effects on cellular processes.

Quantitative Data: Inhibitory Profile of JNJ-7706621

The inhibitory activity of JNJ-7706621 has been characterized against a panel of kinases and cancer cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621

| Target Kinase | IC50 (nM) |

| CDK1/cyclin B | 9[1][4] |

| CDK2/cyclin A | 4[4][5] |

| CDK2/cyclin E | 3[4][5] |

| CDK3/cyclin E | 58[4][5] |

| CDK4/cyclin D1 | 253[4][5] |

| CDK6/cyclin D1 | 175[1][5] |

| Aurora A | 11[1][6] |

| Aurora B | 15[1][6] |

| VEGF-R2 | 154[2] |

| FGF-R2 | 226[1] |

| GSK3β | 254[2] |

Table 2: Cellular Antiproliferative Activity of JNJ-7706621

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 284[1][7] |

| HCT-116 | Colon Carcinoma | 254[1][7] |

| A375 | Malignant Melanoma | 447[1][7] |

| SK-OV-3 | Ovarian Cancer | 112-514[2] |

| PC3 | Prostate Cancer | 112-514[2] |

| DU145 | Prostate Cancer | 112-514[7] |

| MDA-MB-231 | Breast Cancer | 112-514[2][7] |

| MES-SA | Uterine Sarcoma | 112-514[2] |

| MES-SA/Dx5 | Uterine Sarcoma (Drug-resistant) | 112-514[2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. The following are protocols for key experiments used to characterize the activity of JNJ-7706621.

In Vitro CDK1 Kinase Assay

This assay measures the ability of JNJ-7706621 to inhibit the phosphorylation of a substrate by the CDK1/cyclin B complex.

Materials:

-

Recombinant human CDK1/cyclin B complex

-

Biotinylated peptide substrate (e.g., a derivative of histone H1)

-

33P-γ-ATP

-

Kinase buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol, 0.1 mg/mL BSA

-

JNJ-7706621 stock solution (in DMSO)

-

Streptavidin-coated 96-well plates

-

Wash buffer: PBS with 0.1% Tween-20

-

Stop solution: 100 mM EDTA in PBS

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of JNJ-7706621 in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

In a streptavidin-coated 96-well plate, add 25 µL of the diluted JNJ-7706621 or vehicle (for control).

-

Add 25 µL of a solution containing the CDK1/cyclin B enzyme and the biotinylated peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding 50 µL of kinase buffer containing ATP and 33P-γ-ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 50 µL of stop solution.

-

Wash the plate three times with wash buffer to remove unincorporated 33P-γ-ATP.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of JNJ-7706621 and determine the IC50 value using a suitable software.

Cell Proliferation Assay ([¹⁴C]-Thymidine Incorporation)

This assay assesses the effect of JNJ-7706621 on the proliferation of cancer cells by measuring the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.[2]

Materials:

-

Cancer cell line of interest (e.g., HeLa, HCT-116)

-

Complete cell culture medium

-

JNJ-7706621 stock solution (in DMSO)

-

[¹⁴C]-Thymidine

-

96-well cell culture plates

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Scintillation counter

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to attach overnight.[2]

-

Treat the cells with various concentrations of JNJ-7706621 for a specified period (e.g., 24-72 hours). Include a vehicle control (DMSO).

-

Add [¹⁴C]-Thymidine to each well and incubate for an additional 4-24 hours.[2]

-

Wash the cells twice with PBS to remove unincorporated [¹⁴C]-Thymidine.

-

Lyse the cells and transfer the lysate to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Determine the IC50 value by plotting the percentage of thymidine incorporation against the concentration of JNJ-7706621.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of JNJ-7706621 on cell cycle progression. Treatment with JNJ-7706621 has been shown to cause a delay in G1 progression and an arrest in the G2-M phase of the cell cycle.[8]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

JNJ-7706621 stock solution (in DMSO)

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with JNJ-7706621 for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action of JNJ-7706621.

Caption: Inhibition of CDK1 and CDK2 by JNJ-7706621 disrupts cell cycle progression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. shop.labclinics.com [shop.labclinics.com]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-7706621: A Dual Inhibitor of Aurora A and Aurora B Kinases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-7706621 is a potent, small molecule, dual inhibitor of Aurora A and Aurora B kinases, which also exhibits significant activity against cyclin-dependent kinases (CDKs). This document provides a comprehensive technical overview of the effects of JNJ-7706621 on Aurora kinases, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant cellular pathways. Its ability to target key regulators of mitosis makes it a subject of interest in oncology research. JNJ-7706621 induces cell cycle arrest, endoreduplication, and apoptosis in various cancer cell lines, demonstrating its potential as an anti-neoplastic agent.

Quantitative Inhibition Data

JNJ-7706621 demonstrates potent in vitro inhibitory activity against both Aurora A and Aurora B kinases. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below.

| Target Kinase | IC50 (nM) |

| Aurora A | 11[1][2][3] |

| Aurora B | 15[1][2] |

Note: JNJ-7706621 also potently inhibits several cyclin-dependent kinases, including CDK1 (9 nM) and CDK2 (3-4 nM).[1][2][3]

Cellular Effects and Mechanism of Action

JNJ-7706621 exerts its effects by targeting the catalytic activity of Aurora A and B kinases, which are crucial for proper mitotic progression.

Effects on Mitosis

-

Inhibition of Histone H3 Phosphorylation: A key cellular effect of JNJ-7706621 is the inhibition of histone H3 phosphorylation, a direct downstream target of Aurora B.[4]

-

Endoreduplication: Treatment with JNJ-7706621 can lead to endoreduplication, a process of DNA replication without subsequent cell division, which is a characteristic outcome of Aurora B inhibition.[4]

-

Mitotic Arrest: The compound induces a G2/M phase cell cycle arrest.[4][5]

-

Spindle Checkpoint Override: JNJ-7706621 can override the mitotic spindle checkpoint, leading to improper chromosome alignment and segregation.[2][5]

While JNJ-7706621 potently inhibits Aurora A and B kinase activity, it does not prevent their localization to the spindle poles (Aurora A) or the kinetochore (Aurora B).[5] However, it does inhibit the localization of other critical mitotic proteins.

-

Aurora A-Related Proteins: JNJ-7706621 inhibits the localization of centrosomal proteins such as TOG, Nek2, and TACC3 in early mitosis.[2][5]

-

Aurora B-Related Proteins: The inhibitor affects the localization of chromosomal passenger proteins like Survivin and INCENP.[5]

Signaling Pathway of Aurora Kinases in Mitosis

The following diagram illustrates the central role of Aurora A and Aurora B in regulating mitotic events and highlights the points of intervention by JNJ-7706621.

Caption: Mitotic pathway showing Aurora A and B roles and inhibition by JNJ-7706621.

Experimental Protocols

The following sections detail the methodologies used to characterize the effects of JNJ-7706621.

In Vitro Kinase Assays

Objective: To determine the IC50 values of JNJ-7706621 against Aurora A and Aurora B kinases.

Methodology:

-

Enzyme Source: Recombinant human Aurora A and Aurora B kinases are used.

-

Substrate: A peptide containing a dual repeat of the kemptide (B1673388) phosphorylation motif is utilized as a substrate.[3]

-

Reaction Conditions: The kinase reaction is typically carried out in the presence of 10 µM ATP.[3]

-

Inhibitor Preparation: JNJ-7706621 is serially diluted to various concentrations.

-

Assay Procedure:

-

The kinase, substrate, and inhibitor are incubated together in a reaction buffer.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is terminated. A common method for termination is the addition of a solution containing EDTA.[3]

-

-

Detection: The level of substrate phosphorylation is quantified. This can be achieved by measuring the incorporation of radiolabeled phosphate (B84403) (e.g., from [γ-33P]ATP) into the substrate, often captured on filter plates and measured using a scintillation counter.[3]

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by linear regression analysis of the percent inhibition versus the inhibitor concentration.[3]

Cell-Based Proliferation Assays

Objective: To assess the anti-proliferative effects of JNJ-7706621 on cancer cell lines.

Methodology:

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, HCT-116, A375) is used.[2]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: JNJ-7706621 is added to the cells at various concentrations.

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

-

Measurement of Proliferation: Cell proliferation is measured using various methods, such as:

-

Thymidine (B127349) Incorporation: The incorporation of 14C-labeled thymidine into newly synthesized DNA is a common method.[3]

-

Metabolic Assays: Assays like MTT or MTS, which measure the metabolic activity of viable cells.

-

Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter.

-

-

Data Analysis: The IC50 value for cell growth inhibition is calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for Evaluating JNJ-7706621 Cellular Activity

The diagram below outlines a typical experimental workflow for characterizing the cellular effects of JNJ-7706621.

Caption: Experimental workflow for characterizing the cellular effects of JNJ-7706621.

Conclusion

JNJ-7706621 is a potent dual inhibitor of Aurora A and Aurora B kinases with significant anti-proliferative effects in cancer cells. Its mechanism of action involves the disruption of key mitotic processes, leading to cell cycle arrest and apoptosis. The detailed quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on novel cancer therapeutics targeting the cell cycle.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Growth suppression and mitotic defect induced by JNJ-7706621, an inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Molecular Interaction of JNJ-7706621 with the JAK2 Pseudokinase Domain

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway.[1] This pathway is integral to numerous biological processes, including hematopoiesis, immune regulation, cell proliferation, and differentiation.[2][3] The four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—share a conserved structure comprising a C-terminal kinase domain (JH1), a centrally located pseudokinase domain (JH2), an SH2 domain, and an N-terminal FERM domain.[4][5]

The JH2 domain, despite its designation as a pseudokinase due to its lack of or negligible catalytic activity, serves a crucial regulatory function over the adjacent JH1 kinase domain.[4] The JH2 domain contains an ATP-binding site and its regulatory role is highlighted by the discovery of mutations within this domain, such as the prevalent V617F mutation in JAK2, which is linked to myeloproliferative neoplasms (MPNs).[6][7] This mutation in the JH2 domain leads to the constitutive activation of the JH1 kinase domain.[7]

Targeting the ATP-binding site of the JH1 domain has been the conventional approach for developing JAK inhibitors. However, this strategy often suffers from a lack of selectivity among JAK family members and between wild-type and mutant forms of the kinase.[1] Consequently, targeting the regulatory JH2 domain has emerged as a promising alternative therapeutic strategy. Small molecules that bind to the JH2 ATP site can allosterically modulate the activity of the JH1 domain, potentially offering a path to more selective inhibition of pathogenic mutant forms of JAK2.[1][4]

JNJ-7706621, initially identified as a pan-cyclin-dependent kinase (CDK) and Aurora kinase inhibitor, was subsequently discovered to be a potent binder of the JAK2 pseudokinase (JH2) domain.[6][8] This technical guide provides an in-depth analysis of the binding interaction between JNJ-7706621 and the JAK2 JH2 domain, presenting quantitative binding data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.

Quantitative Data Presentation

The binding affinity of JNJ-7706621 to the kinase (JH1) and pseudokinase (JH2) domains of JAK2 has been characterized by multiple biophysical methods. The data reveals that JNJ-7706621 binds to both domains with nanomolar affinity.[1]

Table 1: Binding Affinity of JNJ-7706621 for JAK2 Domains

| Compound | Target Domain | Assay Method | Binding Constant (Kd) | Reference |

| JNJ-7706621 | JAK2 JH2 | Isothermal Titration Calorimetry (ITC) | 106 nM | [6] |

| JNJ-7706621 | JAK2 JH1 | Isothermal Titration Calorimetry (ITC) | 31 nM | [1][6] |

| JNJ-7706621 | JAK2 JH2 | Fluorescence Polarization (FP) | 0.8 µM (800 nM) | [4] |

Note: Differences in reported binding affinities can be attributed to variations in assay formats and experimental conditions.[1][4]

Table 2: Crystallographic Data for JNJ-7706621 in Complex with JAK2 Domains

| PDB ID | Target Domain | Mutation | Resolution (Å) | Reference |

| 5USZ | JAK2 JH2 | Wild-Type | 2.10 | [9] |

| 8B99 | JAK2 JH2 | V617F | 1.60 | [10] |

JAK2 Signaling Pathway and Mechanism of Action

The JAK-STAT pathway is a primary mechanism for transducing signals from extracellular cytokines and growth factors to the nucleus, where they regulate gene expression.[11][12]

Canonical JAK-STAT Signaling Pathway

-

Cytokine Binding: The pathway is initiated when a cytokine binds to its specific transmembrane receptor.[2]

-

Receptor Dimerization & JAK Activation: This binding event induces receptor dimerization, bringing the associated JAK2 proteins into close proximity.[13] This allows for trans-phosphorylation and activation of the JAKs.[11]

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[12] The STATs are subsequently phosphorylated by the JAKs.[11]

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to modulate the transcription of target genes involved in cell survival, proliferation, and differentiation.[12][13]

Molecular Basis of JNJ-7706621 Binding

X-ray crystallography studies have elucidated the molecular interactions between JNJ-7706621 and the ATP-binding pocket of the JAK2 JH2 domain.[1] The compound interacts with key residues that are crucial for ATP binding. Specifically, JNJ-7706621 forms direct hydrogen bonds with the backbone of hinge residues E627 and V629.[1] It also interacts with the side chains of the gatekeeper residue, Q626, and the conserved β3 lysine, K581.[1] The binding mode is largely conserved between the wild-type and V617F mutant forms of the JH2 domain.[10][14] The binding of JNJ-7706621 displaces an ordered water molecule that is present in the ATP-bound structure, allowing the compound's carbonyl group to interact directly with K581.[1]

Experimental Protocols

Characterizing the binding of small molecules like JNJ-7706621 to the JAK2 pseudokinase domain requires robust biophysical and biochemical assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, ΔH, ΔS, and stoichiometry) in a single experiment.[15][16]

Objective: To determine the thermodynamic parameters of JNJ-7706621 binding to the purified JAK2 JH2 domain.

Materials:

-

Purified recombinant human JAK2 JH2 domain (typically >95% purity).

-

JNJ-7706621 compound (high purity).

-

ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 0.5 mM TCEP). The buffer used for protein purification and compound dissolution must be identical to avoid heat of dilution artifacts.[16]

-

Isothermal Titration Calorimeter.

Procedure:

-

Sample Preparation:

-

Dialyze the purified JAK2 JH2 protein extensively against the ITC buffer.

-

Centrifuge the protein solution to remove any aggregates.[16]

-

Determine the final protein concentration accurately (e.g., via A280 measurement). A typical concentration for the cell is 10-50 µM.[16]

-

Dissolve JNJ-7706621 in the exact same ITC buffer to a concentration 10-20 times that of the protein (e.g., 100-500 µM).[16]

-

Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.

-

-

ITC Experiment Setup:

-

Set the experimental temperature (e.g., 25°C).[16]

-

Load the JAK2 JH2 protein solution into the sample cell.

-

Load the JNJ-7706621 solution into the injection syringe.[16]

-

Set up an injection sequence (e.g., one initial 0.5 µL injection followed by 19-28 injections of 1-2 µL each) with sufficient spacing between injections (e.g., 150-180 seconds) to allow the signal to return to baseline.

-

-

Data Acquisition and Analysis:

-

Perform a control experiment by titrating the ligand into the buffer-filled cell to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data.

-

Integrate the heat signal for each injection to generate a binding isotherm.

-

Fit the isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software to determine Kd, n (stoichiometry), and ΔH.[16] The change in entropy (ΔS) is calculated from these values.

-

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique used to study molecular interactions. It measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer) upon binding to a larger partner protein. A competitive FP assay is used to screen for and characterize unlabeled compounds that displace the tracer.[4][17]

Objective: To determine the binding affinity (IC50/Kd) of JNJ-7706621 by its ability to displace a fluorescently labeled tracer from the JAK2 JH2 domain.

Materials:

-

Purified recombinant human JAK2 JH2 domain.

-

Fluorescent Tracer: A fluorescently labeled small molecule known to bind the JAK2 JH2 ATP site (e.g., BODIPY-ATP or a fluorescently labeled version of a known binder).[1][18]

-

Unlabeled JNJ-7706621.

-

Assay Buffer (e.g., 20 mM Tris-Cl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, 0.01% Tween-20).[4]

-

384-well, non-binding surface, black microplates.[17]

-

A microplate reader capable of measuring fluorescence polarization.[17]

Procedure:

-